molecular formula C13H14N4O2S B2946994 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203178-35-1

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B2946994
CAS RN: 1203178-35-1
M. Wt: 290.34
InChI Key: CXRIXYQGLSUBIZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and an acetamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Pyrazolo[3,4-b]pyridine is a fused ring system with nitrogen atoms . Acetamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to form the various rings and attach the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide might enhance its solubility in polar solvents .

Scientific Research Applications

Anxiolytic Drugs

Pyrazolopyridine derivatives like Tracazolate, Cartazolate, and Etazolate have been used as anxiolytic drugs to treat anxiety .

Protein Kinase Inhibitors

These compounds are being developed as novel protein kinase inhibitors for precision oncology, targeting specific molecular targets in cancer treatment .

Diabetes and Obesity Treatment

Some pyrazolopyridine derivatives have been investigated as active ingredients in prophylactic or therapeutic agents for non-insulin-dependent diabetes mellitus (type 2 diabetes mellitus) and obesity .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been used for a wide range of biological targets due to their potential biomedical applications .

Catalytic Applications

Research has shown that certain pyrazolopyridine derivatives can be synthesized efficiently using catalytic methods, indicating their potential in various catalytic applications .

Synthesis of Polycyclic Structures

Microwave-assisted synthesis techniques have been employed to create pyrazolopyridine derivatives that are fragments of polycyclic structures, which are important in various chemical research fields .

Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Pyrazolopyridine Derivative Having GLP-1 Receptor Agonistic Activity 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further studies to fully elucidate its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity .

properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-7(18)14-12-11-8(9-4-3-5-20-9)6-10(19)15-13(11)17(2)16-12/h3-5,8H,6H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIXYQGLSUBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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